molecular formula C9H22N2Si B13827707 Trimethyl(2-piperazin-1-ylethyl)silane

Trimethyl(2-piperazin-1-ylethyl)silane

Cat. No.: B13827707
M. Wt: 186.37 g/mol
InChI Key: YZMUQBFPTPKOMX-UHFFFAOYSA-N
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Description

Trimethyl(2-piperazin-1-ylethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-piperazin-1-ylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-piperazin-1-ylethyl)silane typically involves the reaction of 2-piperazin-1-ylethyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2-piperazin-1-ylethyl chloride+trimethylsilyl chlorideThis compound+HCl\text{2-piperazin-1-ylethyl chloride} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-piperazin-1-ylethyl chloride+trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-piperazin-1-ylethyl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

    Reduction: Hydride donors like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced silicon-containing compounds.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Trimethyl(2-piperazin-1-ylethyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl(2-piperazin-1-ylethyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in radical reactions and as a reducing agent. The piperazine ring can interact with biological molecules, potentially disrupting microbial cell membranes and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Another organosilicon compound with similar reducing properties.

    Phenyltrimethylsilane: Contains a phenyl group instead of a piperazine ring, used in different synthetic applications.

    Vinyltrimethylsilane: Contains a vinyl group, used in polymerization reactions.

Uniqueness

Trimethyl(2-piperazin-1-ylethyl)silane is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both silicon and nitrogen functionalities are desired.

Properties

Molecular Formula

C9H22N2Si

Molecular Weight

186.37 g/mol

IUPAC Name

trimethyl(2-piperazin-1-ylethyl)silane

InChI

InChI=1S/C9H22N2Si/c1-12(2,3)9-8-11-6-4-10-5-7-11/h10H,4-9H2,1-3H3

InChI Key

YZMUQBFPTPKOMX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCN1CCNCC1

Origin of Product

United States

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